3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride: is a trifunctional building block used in chemical probe synthesis. It contains an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde synthetic handle . This compound is valuable in chemical biology experiments due to its ability to enable context-specific covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl fluoride group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and labeling biological molecules.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through SuFEx (Sulfur Fluoride Exchange) chemistry , which allows for the covalent modification of biological targets. The formyl group enables attachment to ligands or pharmacophores, while the alkyne tag facilitates further functionalization . This mechanism is highly specific and efficient, making it valuable for targeted chemical biology applications .
Comparison with Similar Compounds
- 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride
- 3-Amino-5-ethynylbenzenesulfonyl fluoride
Uniqueness: 3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its trifunctional nature, combining an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde handle. This combination allows for versatile applications in chemical biology, enabling precise and context-specific modifications .
Properties
Molecular Formula |
C12H13FO3SSi |
---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
3-formyl-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H13FO3SSi/c1-18(2,3)5-4-10-6-11(9-14)8-12(7-10)17(13,15)16/h6-9H,1-3H3 |
InChI Key |
PZBNNUQNOMHKTK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)C=O)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.